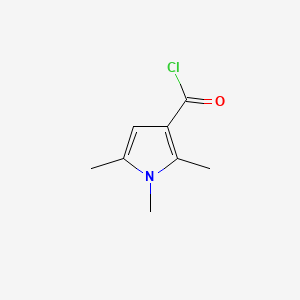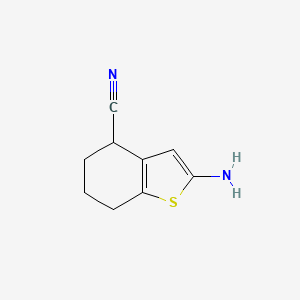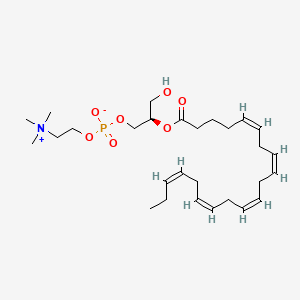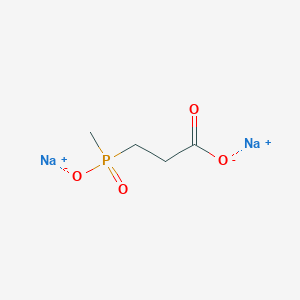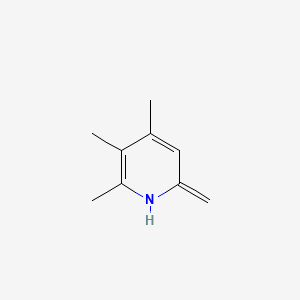![molecular formula C22H14 B589107 Dibenz[a,h]anthracen-d14 CAS No. 13250-98-1](/img/structure/B589107.png)
Dibenz[a,h]anthracen-d14
Übersicht
Beschreibung
Dibenz[a,h]anthracene-d14 is a deuterated form of dibenzo[a,h]anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings. The molecular formula for dibenzo[a,h]anthracene-d14 is C22H2D12, and it has a molecular weight of 290.4205 . This compound is commonly used as a reference standard in environmental analysis and research due to its stable isotope labeling.
Wissenschaftliche Forschungsanwendungen
Dibenz[a,h]anthracene-d14 has a wide range of scientific research applications, including:
Environmental Analysis: Used as a reference standard for the detection and quantification of PAHs in environmental samples such as air, water, and soil.
Biological Studies: Employed in studies investigating the metabolic pathways and toxicological effects of PAHs in living organisms.
Medical Research: Utilized in cancer research to study the carcinogenic properties of PAHs and their interactions with DNA.
Industrial Applications: Applied in the development of new materials and chemical processes involving PAHs.
Wirkmechanismus
Target of Action
The primary target of Dibenz[a,h]anthracene-d14 is DNA . It interacts with DNA, causing DNA damage and gene mutations in bacteria and several types of mammalian cell cultures .
Mode of Action
Dibenz[a,h]anthracene-d14 intercalates into DNA, which leads to DNA damage and gene mutations . This interaction can cause mutations and transformation in several types of mammalian cell cultures .
Biochemical Pathways
Its ability to induce dna damage and gene mutations suggests that it may interfere with dna replication and transcription, potentially leading to errors in these processes .
Pharmacokinetics
Given its low water solubility and low volatility , it is likely to have low bioavailability and may accumulate in tissues over time.
Result of Action
The primary result of Dibenz[a,h]anthracene-d14’s action is DNA damage and gene mutations, which can lead to cellular transformation . This genotoxic effect is likely to contribute to its potential carcinogenicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dibenz[a,h]anthracene-d14. For example, it is generated whenever organic matter or fuel is incompletely burnt or combusted . It is common as a pollutant of smoke and oils and is stable in the environment . Its low water solubility and low volatility mean that it predominantly occurs in solid form, bound to particulates in polluted air, soil, or sediment .
Biochemische Analyse
Biochemical Properties
Dibenz[a,h]anthracene-d14 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins involved in metabolic processes. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the oxidative metabolism of many xenobiotics. The interaction between Dibenz[a,h]anthracene-d14 and these enzymes often leads to the formation of reactive metabolites that can bind to DNA and proteins, causing mutations and other cellular damage . Additionally, Dibenz[a,h]anthracene-d14 can induce the expression of certain detoxifying enzymes, such as glutathione S-transferases, which help mitigate its toxic effects .
Cellular Effects
Dibenz[a,h]anthracene-d14 exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in the regulation of cell growth and apoptosis. For instance, exposure to Dibenz[a,h]anthracene-d14 can activate the aryl hydrocarbon receptor (AhR) pathway, leading to changes in gene expression that promote cell cycle arrest and apoptosis . Moreover, this compound can disrupt cellular metabolism by interfering with mitochondrial function, resulting in altered energy production and increased oxidative stress .
Molecular Mechanism
At the molecular level, Dibenz[a,h]anthracene-d14 exerts its effects through several mechanisms. One key mechanism involves the binding of its reactive metabolites to DNA, forming adducts that can cause mutations and initiate carcinogenesis . Additionally, Dibenz[a,h]anthracene-d14 can inhibit or activate various enzymes, such as cytochrome P450s and glutathione S-transferases, altering their activity and affecting the overall metabolic balance within cells . These interactions can lead to changes in gene expression, further influencing cellular responses to the compound .
Temporal Effects in Laboratory Settings
The effects of Dibenz[a,h]anthracene-d14 can change over time in laboratory settings. Initially, the compound may induce acute cellular responses, such as oxidative stress and DNA damage. Over time, however, cells may adapt to the presence of Dibenz[a,h]anthracene-d14 by upregulating detoxifying enzymes and repair mechanisms . The stability of Dibenz[a,h]anthracene-d14 in laboratory conditions is relatively high, but it can degrade under certain conditions, such as prolonged exposure to light or heat . Long-term studies have shown that chronic exposure to Dibenz[a,h]anthracene-d14 can lead to persistent alterations in cellular function, including sustained oxidative stress and genomic instability .
Dosage Effects in Animal Models
In animal models, the effects of Dibenz[a,h]anthracene-d14 vary with different dosages. At low doses, the compound may cause minimal acute toxicity but can still induce subtle changes in gene expression and cellular metabolism . As the dosage increases, the toxic effects become more pronounced, with higher doses leading to significant DNA damage, oxidative stress, and apoptosis . At very high doses, Dibenz[a,h]anthracene-d14 can cause severe toxicity, including organ damage and increased risk of cancer . Threshold effects are often observed, where a certain dosage level must be reached before significant toxic effects occur .
Metabolic Pathways
Dibenz[a,h]anthracene-d14 is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes oxidize Dibenz[a,h]anthracene-d14 to form reactive intermediates, which can then be further metabolized by phase II enzymes, such as glutathione S-transferases . These metabolic processes can lead to the formation of water-soluble conjugates that are more easily excreted from the body . The reactive intermediates can also bind to cellular macromolecules, causing toxicity and contributing to the compound’s carcinogenic potential .
Transport and Distribution
Within cells and tissues, Dibenz[a,h]anthracene-d14 is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be transported by specific binding proteins that facilitate its movement within the cell . Once inside the cell, Dibenz[a,h]anthracene-d14 can accumulate in lipid-rich compartments, such as the endoplasmic reticulum and mitochondria . This localization can influence its interactions with cellular enzymes and its overall toxicity .
Subcellular Localization
The subcellular localization of Dibenz[a,h]anthracene-d14 plays a crucial role in its activity and function. The compound is often found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism . Additionally, Dibenz[a,h]anthracene-d14 can localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Post-translational modifications, such as phosphorylation, may also influence the targeting and activity of Dibenz[a,h]anthracene-d14 within specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[a,h]anthracene-d14 typically involves the deuteration of dibenzo[a,h]anthracene. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the aromatic rings .
Industrial Production Methods
Industrial production of dibenzo[a,h]anthracene-d14 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced catalytic systems to ensure the complete deuteration of the compound. The final product is then purified through techniques such as recrystallization or chromatography to achieve the desired isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenz[a,h]anthracene-d14 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups into the aromatic rings.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups back to hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (bromine, chlorine), nitro groups (NO2), acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones or carboxylic acids, while reduction can yield hydrocarbons. Substitution reactions can introduce various functional groups into the aromatic rings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[a,h]anthracene: The non-deuterated form of dibenzo[a,h]anthracene-d14, with similar chemical properties but without the stable isotope labeling.
Benzo[a]pyrene: Another PAH with five fused benzene rings, known for its carcinogenic properties.
Chrysene: A PAH with four fused benzene rings, commonly found in coal tar and cigarette smoke.
Uniqueness
Dibenz[a,h]anthracene-d14 is unique due to its stable isotope labeling, which makes it particularly useful as a reference standard in analytical chemistry. The deuterium atoms provide a distinct mass difference that allows for precise quantification and differentiation from other PAHs in complex mixtures .
Eigenschaften
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuterionaphtho[1,2-b]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRCREOYAASXPZ-WZAAGXFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C4=C(C(=C(C5=C(C(=C(C(=C54)[2H])[2H])[2H])[2H])[2H])[2H])C(=C32)[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312574 | |
| Record name | Dibenz[a,h]anthracene-d14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13250-98-1 | |
| Record name | Dibenz[a,h]anthracene-d14 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13250-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenz[a,h]anthracene-d14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


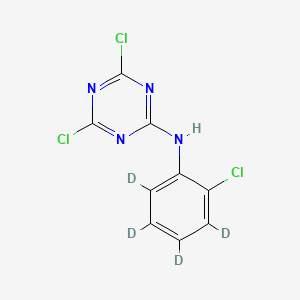
![Ethanone, 1-(1-methyl-7-oxabicyclo[2.2.1]hept-5-en-2-yl)-, exo- (9CI)](/img/new.no-structure.jpg)
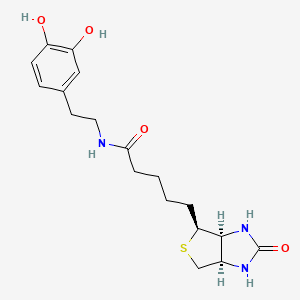
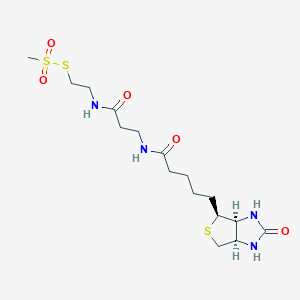
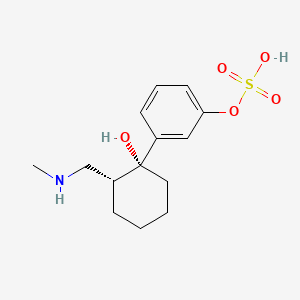
![(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine](/img/structure/B589033.png)
